REACTION_SMILES
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[CH3:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1.[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:6][CH:7]=[CH2:8])[cH:9][cH:10][c:11]1[OH:12].[CH3:22][N:23]([CH3:24])[CH:25]=[O:26].[Cl-:14].[Li+:13]>>[OH:2][c:3]1[cH:4][c:5]([CH2:6][CH:7]=[CH2:8])[cH:9][cH:10][c:11]1[OH:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCc1ccc(O)c(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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C=CCc1ccc(O)c(O)c1
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Type
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product
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Smiles
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C=CCc1ccc(O)c(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |